5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 68744-64-9
Cat. No.: VC20756161
Molecular Formula: C3H2F3N3S
Molecular Weight: 169.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 68744-64-9 |
---|---|
Molecular Formula | C3H2F3N3S |
Molecular Weight | 169.13 g/mol |
IUPAC Name | 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Standard InChI | InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) |
Standard InChI Key | GNXURBGECTYCRJ-UHFFFAOYSA-N |
Isomeric SMILES | C1(=NC(=NN1)S)C(F)(F)F |
SMILES | C1(=NC(=S)NN1)C(F)(F)F |
Canonical SMILES | C1(=NC(=S)NN1)C(F)(F)F |
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound recognized for its unique structural and functional properties. It belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a trifluoromethyl group (-CF3) and a thiol group (-SH) contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agriculture.
Molecular Formula and Weight
-
Molecular Formula: C3H2F3N3S
-
Molecular Weight: 151.16 g/mol
Structural Representation
The structural formula can be represented as follows:
textN | \ F-C C | \ N S-H | / C
Identifiers
Identifier Type | Identifier Value |
---|---|
CAS Number | 68744-64-9 |
InChI | InChI=1S/C3H2F3N3S/c4-1(5)2-3(6)7/h1H,(H,S) |
SMILES | FC(F)(F)N=NNC(=S)N |
EINECS | 272-137-6 |
Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol
The synthesis of this compound typically involves multi-step reactions that can include:
-
Formation of Triazole Ring: The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.
-
Introduction of Trifluoromethyl Group: This can be achieved through various methods such as nucleophilic substitution or electrophilic fluorination.
-
Thiol Formation: The thiol group can be introduced via the reaction of an appropriate thiolating agent with the triazole precursor.
Anti-inflammatory Effects
Studies have shown that derivatives of triazoles can possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Cytotoxicity and Safety Profiles
Preliminary toxicological studies suggest low toxicity levels for this compound in vitro, with LD50 values indicating a favorable safety margin for potential therapeutic applications.
Applications and Future Directions
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol has potential applications in:
-
Medicinal Chemistry: As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
-
Agricultural Chemistry: As a fungicide or herbicide due to its biological activity against plant pathogens.
Future research may focus on optimizing its synthesis for better yields and exploring its mechanisms of action further to enhance its efficacy in therapeutic applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume